molecular formula C10H7BrFNO2 B1449404 5-Bromo-6-fluoroindole-3-acetic acid CAS No. 1227576-93-3

5-Bromo-6-fluoroindole-3-acetic acid

Cat. No.: B1449404
CAS No.: 1227576-93-3
M. Wt: 272.07 g/mol
InChI Key: QINOWFDXOKWOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-fluoroindole-3-acetic acid is a synthetic halogenated derivative of indole-3-acetic acid (IAA), a primary auxin in plants. As a strategically modified auxin analog, this compound is of significant interest in agricultural chemistry and plant physiology research. Its structure incorporates both bromo and fluoro substituents on the indole ring, which are known to profoundly influence the molecule's biological activity, stability, and binding affinity. Halogenated indole-3-acetic acids are widely investigated for their potent biological activities. Research indicates that such compounds can function not only as plant growth regulators but also exhibit potent herbicidal properties . They may offer a broad herbicidal spectrum, high efficiency, and a short residual period in soil, making them candidates for the development of novel herbicides . In microbiological studies, IAA and its derivatives are recognized as key intra- and inter-kingdom signaling molecules that modulate interactions between plants and microorganisms . This product is presented as a solid crystalline powder and is intended solely for laboratory research. It is not for diagnostic or therapeutic use, nor for any form of human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(5-bromo-6-fluoro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-4,13H,1H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINOWFDXOKWOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)F)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Substituted Aniline Synthesis

Introduction of the Acetic Acid Side Chain at Position 3

The 3-position acetic acid group can be introduced through various synthetic routes:

Representative Synthetic Route (Adapted from Patent CN106986809B)

Step Reaction Description Conditions Yield/Notes
1 Bromination of 4-chloro-2-aminobenzoic acid with N-bromosuccinimide Room temperature, controlled addition High selectivity for 5-bromo position
2 Nucleophilic substitution with sodium chloroacetate Heating and reflux, pH 7-8 adjusted with Na2CO3 84% yield of N-(4-bromo-5-chloro-2-carboxy)phenylglycine
3 Cyclization and decarboxylation to form indole ester Reflux under controlled pH Moderate to good yield
4 Selective esterification with octanoyl chloride (for ester derivatives) Ice bath, stirring, nitrogen atmosphere 47% yield for octyl ester derivative
5 Hydrolysis to obtain free acid Acidification and filtration Purification by recrystallization

This method emphasizes efficiency, safety, environmental friendliness, and scalability.

Summary Table of Key Preparation Methods

Method Starting Material Key Reactions Advantages Limitations
Bromination + Nucleophilic Substitution + Cyclization 4-chloro-2-aminobenzoic acid Bromination with NBS; substitution with sodium chloroacetate; cyclization High yield, scalable, environmentally friendly Requires careful pH control and purification
Leimgruber-Batcho Indole Synthesis Substituted nitroanilines Enamine formation; reduction; cyclization Scalable, good yields for fluoro-substituted indoles Multi-step, requires handling of nitro compounds
Halogen Exchange Chlorinated indoles Halogen exchange reactions to introduce fluorine Useful for late-stage fluorination May require harsh conditions, potential side reactions

Research Findings and Analytical Data

  • NMR Characterization: ^1H NMR and ^13C NMR data confirm substitution patterns and functional groups in intermediates and final products.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weights consistent with this compound and related intermediates.
  • Yields: Reported yields range from moderate (around 47% for esterification steps) to high (up to 84% for intermediate phenylglycine derivatives), indicating process efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoroindole-3-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Bromo-6-fluoroindole-3-acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoroindole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Position) CAS Number Key Properties/Applications Price (USD) Sources
5-Bromoindole-3-acetic Acid Br (5), -CH₂COOH (3) 40432-84-6 Used in plant growth regulation; bulk pricing available $345.95/500 mg
5-Bromo-7-fluoroindole-3-acetic Acid Br (5), F (7), -CH₂COOH (3) 1019111-81-9 Fluorine enhances polarity; R&D applications (limited commercial data) N/A
Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methylindole-3-carboxylate Br (6), ester/acetate groups 110543-98-1 Bromine enhances lipophilicity; synthetic intermediate N/A
3-Bromo-6-fluoroquinoline Br (3), F (6) 205114-16-5 Non-indole heterocycle; fluorinated analogs in drug discovery N/A

Key Observations :

  • Halogen Positioning: The position of Br and F significantly impacts electronic properties.
  • Functional Groups : Carboxylic acid derivatives (e.g., 5-Bromoindole-3-acetic Acid) are more polar than ester analogs (e.g., ethyl carboxylates in ), affecting solubility and bioavailability.
  • Heterocyclic Cores: Non-indole scaffolds like 3-bromo-6-fluoroquinoline (CAS 205114-16-5) exhibit distinct reactivity and binding profiles .

Physicochemical and Bioactive Properties

  • Lipophilicity : Bromine increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration in drug candidates .
  • Acid vs. Ester : The acetic acid group (e.g., 5-Bromoindole-3-acetic Acid) enables salt formation for improved solubility, whereas esters (e.g., ethyl carboxylates) are typically prodrugs .

Research Implications and Gaps

  • Targeted Applications : Fluorinated indoles (e.g., 5-Bromo-7-fluoroindole-3-acetic Acid) are understudied but promising for anticancer or antimicrobial research due to halogen-bonding capabilities .
  • Data Limitations: No direct evidence for 5-Bromo-6-fluoroindole-3-acetic Acid highlights a need for further synthesis and characterization studies.
  • Cost-Benefit Analysis : Bulk pricing for 5-Bromoindole-3-acetic Acid suggests cost-effectiveness for large-scale applications compared to fluorinated derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing 5-Bromo-6-fluoroindole-3-acetic acid with high yield and purity?

  • Methodological Answer : Synthesis typically involves sequential halogenation of indole-3-acetic acid precursors. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF), followed by fluorination at the 6-position using Selectfluor under anhydrous conditions. Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Structural analogs like 5-bromoindole-3-acetic acid follow similar protocols, emphasizing controlled reaction times and stoichiometry to avoid over-halogenation .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and halogen isotopic patterns. Multinuclear NMR (1H, 13C, 19F) is critical for assigning substituent positions: 19F NMR detects fluorine coupling constants, while 1H NMR identifies indole ring protons. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 280 nm. Thermal stability is evaluated using differential scanning calorimetry (DSC), as demonstrated for brominated benzoic acid derivatives .

Q. How should researchers optimize storage conditions to maintain the stability of this compound in laboratory settings?

  • Methodological Answer : Store lyophilized powder at -20°C in amber vials under argon to prevent photodegradation and oxidation. For aqueous solutions, prepare aliquots in DMSO (50 mg/mL) and avoid repeated freeze-thaw cycles. Stability tests under varying pH (4–9) and temperature (-80°C to 25°C) are recommended, as degradation kinetics for halogenated indoles correlate with solvent polarity and light exposure .

Advanced Research Questions

Q. What experimental strategies can address contradictory reports on the auxin-like activity of this compound in Arabidopsis versus monocot models?

  • Methodological Answer : Combine targeted metabolomics (GC-MS with deuterated IAA as an internal standard) to quantify endogenous auxin levels in treated tissues. Use auxin-response mutants (e.g., Arabidopsis tir1-1) to isolate compound-specific signaling. For monocots, employ root elongation assays under controlled hormone-depleted conditions. Cross-species differences in transporter affinity (e.g., PIN proteins) can be assessed via competitive binding assays, as shown in phytohormone crosstalk studies .

Q. How do substituent positions (Br at C5, F at C6) influence the receptor binding affinity of this compound compared to native indole-3-acetic acid?

  • Methodological Answer : Perform molecular docking simulations with auxin-binding proteins (e.g., TIR1/AFB receptors) to evaluate steric and electronic effects. The electron-withdrawing fluorine at C6 reduces hydrogen-bonding potential, while bromine at C5 enhances hydrophobic interactions in the receptor pocket. Validate predictions using site-directed mutagenesis (e.g., TIR1-F79A) and isothermal titration calorimetry (ITC) to measure binding thermodynamics, as inferred from structure-activity tables of halogenated benzoic acids .

Q. What methodologies enable the detection of this compound in plant tissues amid high background matrix interference?

  • Methodological Answer : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Strata-X-C) to isolate the compound from plant extracts. Derivatize with trimethylsilyldiazomethane to enhance GC-MS sensitivity, and employ selective ion monitoring (SIM) for fragments m/z 294 (M+) and 276 (M+-H2O). Quantify against a deuterated internal standard (e.g., D5-IAA) to correct for matrix suppression, a protocol validated in pathogen-infected plant models .

Data-Driven Insights

  • Comparative Bioactivity : Analogous halogenated indoles (e.g., 6-chloro-3-indolyl derivatives) show enhanced enzymatic inhibition in β-galactosidase assays, suggesting halogen positioning impacts substrate specificity .
  • Thermal Degradation : Brominated indole acids exhibit stability up to 150°C in DSC, but decompose rapidly above 200°C, necessitating low-temperature storage for long-term studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Bromo-6-fluoroindole-3-acetic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-fluoroindole-3-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.